

Application Notes and Protocols for Calcitriol Lactone VDR Binding Affinity Assay

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Compound of Interest

Compound Name: Calcitriol lactone

Cat. No.: B10773773

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Introduction

Calcitriol, the hormonally active form of Vitamin D, exerts its biological effects primarily through binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription.[3] This signaling pathway is crucial for calcium homeostasis, bone metabolism, and the regulation of cellular proliferation and differentiation.

Calcitriol lactone, specifically (23S,25R)-1 α ,25-dihydroxyvitamin D3 26,23-lactone, is a major metabolite of Calcitriol.[4][5] Understanding the binding affinity of this metabolite and its synthetic analogs for the VDR is critical for elucidating the metabolic fate and potential biological activity of Calcitriol, as well as for the development of novel VDR-targeting therapeutics.[4][6] One such synthetic analog, TEI-9647 ((23S)-25-dehydro-1 α -hydroxyvitamin D3-26,23-lactone), has been identified as a VDR antagonist.[7][8]

These application notes provide detailed protocols for determining the VDR binding affinity of **Calcitriol lactone** and its analogs using two common methodologies: a competitive radioligand binding assay and a fluorescence polarization assay.

Data Presentation

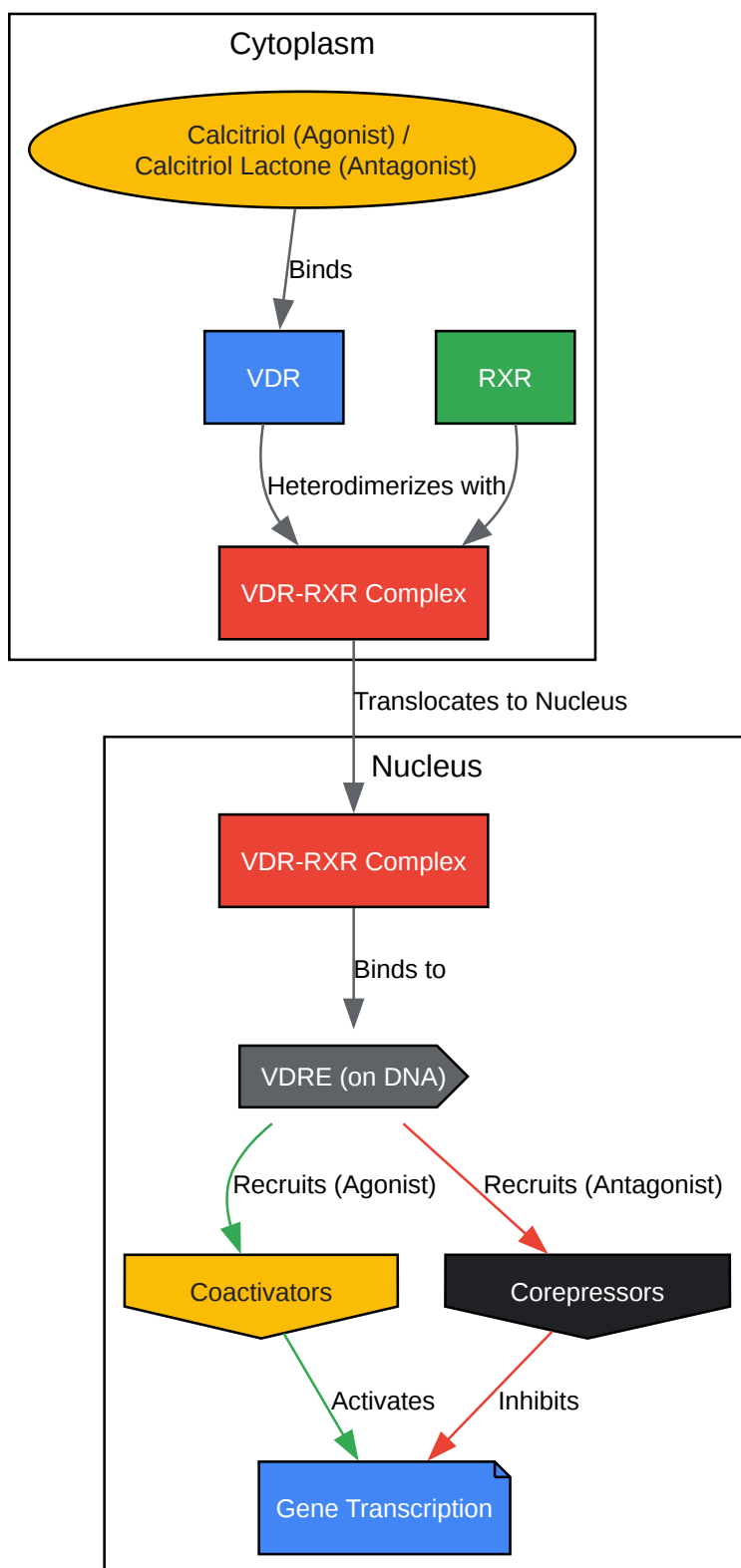
The following table summarizes the VDR binding affinity of Calcitriol and a key synthetic analog of **Calcitriol lactone**. This data is essential for contextualizing the binding affinity of novel compounds.

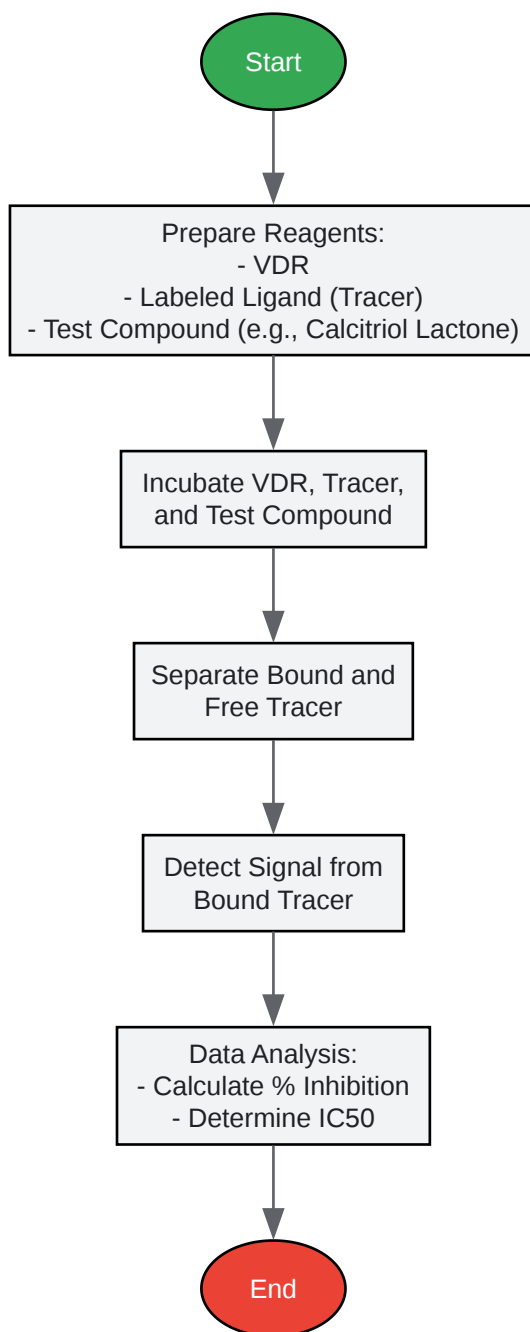
Compound	Common Name/Synonym	VDR Binding Affinity (IC50)	Notes
1 α ,25-dihydroxyvitamin D ₃	Calcitriol	~0.4 nM[1][9]	Endogenous high-affinity VDR agonist.
(23S)-25-dehydro-1 α -hydroxyvitamin D ₃ -26,23-lactone	TEI-9647	~4 nM	Binds to VDR with approximately 10-fold lower affinity than Calcitriol. A potent VDR antagonist.[7]

Signaling Pathway and Experimental Workflow

Vitamin D Receptor (VDR) Signaling Pathway

The binding of an agonist like Calcitriol to the VDR initiates a cascade of events leading to the regulation of gene expression. Antagonists, such as the **Calcitriol lactone** analog TEI-9647, bind to the VDR but fail to induce the conformational changes necessary for coactivator recruitment, thereby inhibiting the downstream signaling cascade.[6]





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